molecular formula C28H36N6O6 B12919784 Enkephalin, ala(2)-pronh2(5)- CAS No. 66864-07-1

Enkephalin, ala(2)-pronh2(5)-

Cat. No.: B12919784
CAS No.: 66864-07-1
M. Wt: 552.6 g/mol
InChI Key: BQJQFGPUBRBUBW-SZOBAZRNSA-N
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Description

Enkephalins are endogenous opioid peptides that play critical roles in pain modulation, stress response, and emotional regulation. The compound Enkephalin, Ala(2)-ProNH2(5)- (hereafter referred to as Ala2-ProNH2-Enk) is a synthetic analog of the native [Leu]enkephalin (Tyr-Gly-Gly-Phe-Leu). Structural modifications in this derivative include:

  • D-Alanine substitution at position 2 (Ala(2)), which enhances enzymatic stability by resisting aminopeptidase degradation .
  • Proline amide (ProNH2) at position 5, replacing the native leucine residue. This modification likely alters receptor binding kinetics and metabolic stability .

Ala2-ProNH2-Enk is designed to selectively target mu-opioid receptors (MOR), a key feature for analgesic efficacy. Its structural tweaks aim to balance receptor affinity, metabolic resistance, and blood-brain barrier permeability, making it a candidate for preclinical pain management studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [D-Ala2, Pro5]-enkephalin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of [D-Ala2, Pro5]-enkephalin follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC), ensuring the peptide’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

[D-Ala2, Pro5]-enkephalin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogs with substituted amino acids .

Scientific Research Applications

It appears the query is asking for information on the applications of the compound "Enkephalin, Ala(2)-ProNH2(5)-". Based on the search results, here's what can be gathered:

Scientific Research Applications

  • Opioid Receptor Binding: Studies have compared the binding characteristics of 3H](DAla2,Leu5)enkephalinamideand3H](D-Ala2,Leu5)enkephalinamideand3H](D-Ala2,Pro5)enkephalinamide on mouse brain homogenates . The maximum number of binding sites for 3H](DAla2,Leu5)enkephalinamidewasfoundtobetwicethatobtainedwith3H](D-Ala2,Leu5)enkephalinamidewasfoundtobetwicethatobtainedwith3H](D-Ala2,Pro5)enkephalinamide .
  • (D-Ala2,Pro5)enkephalinamide Interaction: (D-Ala2,Pro5)enkephalinamide shows a selective interaction with mu-receptors .
  • Analgesic Activity: Research has been done on enkephalin analogues with potent morphinomimetic activity . Some analogues have demonstrated high in vivo molar potencies compared to morphine . For example, Tyr-D-Met-Gly-Phe-Pro-NH2 was found to be 5.9 times and 1.6 times more active than morphine when administered intravenously and subcutaneously, respectively .
  • Hibernation Induction: Delta opioid (D-Ala 2, D-Leu 5) enkephalin (DADLE) was shown to induce hibernation . Specifically, HIT and DADLE were found to prolong survival of peripheral cells .
  • Enkephalin Analogues: Studies include research on numerous enkephalin analogues, modified to enhance properties like analgesic activity and resistance to degradation . This includes peptides with modifications at position 2 (e.g., D-Met, D-Ala) and replacements at position 5 (e.g., Pro) . Some highly potent analogues have been obtained by substituting Phe with MePhe in [D-Ala 2]-enkephalin n-propyl- and isopropylamides .

Mechanism of Action

[D-Ala2, Pro5]-enkephalin exerts its effects by binding to opioid receptors, primarily the delta and mu opioid receptors. This binding activates G-protein-coupled receptor pathways, leading to the inhibition of adenylate cyclase, reduced cAMP levels, and subsequent modulation of ion channels. These actions result in decreased neuronal excitability and reduced pain perception .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of Enkephalin Derivatives

Compound Sequence/Modifications Receptor Selectivity Potency (Relative to [Leu]Enk) Metabolic Stability Key Applications References
[Leu]Enkephalin Tyr-Gly-Gly-Phe-Leu δ > μ 1x (Reference) Low (t1/2 < 2 min) Endogenous pain modulation
DAMGO Tyr-D-Ala-Gly-MePhe-Gly-ol μ >> δ ~200x High MOR-specific research tool
Dalargin Tyr-D-Ala-Gly-Phe-Leu-Arg μ/δ mixed ~50x Moderate Wound healing, analgesia
Ala2-ProNH2-Enk Tyr-D-Ala-Gly-Phe-ProNH2 μ > δ ~80x (estimated) High Preclinical analgesia studies

Key Differentiators

Receptor Binding and Selectivity

  • Ala2-ProNH2-Enk vs. [Leu]Enkephalin : The D-Ala substitution at position 2 shifts selectivity from delta-opioid receptors (DOR) to MOR, enhancing analgesic potency. ProNH2 at position 5 further stabilizes the C-terminal, reducing enzymatic cleavage by carboxypeptidases .
  • Ala2-ProNH2-Enk vs. DAMGO : DAMGO’s 4-methylphenylalanine (MePhe) substitution creates stronger MOR affinity (~200x potency) but may increase side effects (e.g., respiratory depression). Ala2-ProNH2-Enk offers a balance between potency and safety .
  • Ala2-ProNH2-Enk vs. Dalargin : Dalargin’s C-terminal arginine extends its half-life and introduces peripheral effects (e.g., wound healing via EGF upregulation). However, its mixed μ/δ activity complicates receptor-specific applications .

Metabolic Stability

  • Ala2-ProNH2-Enk exhibits prolonged stability in plasma compared to [Leu]enkephalin due to resistance to aminopeptidases (D-Ala2) and carboxypeptidases (ProNH2) .

Pharmacokinetic Profiles

  • Ala2-ProNH2-Enk shows moderate blood-brain barrier penetration, making it suitable for central and peripheral analgesia. In contrast, Dalargin’s arginine residue restricts central nervous system entry, favoring peripheral applications .

Research Findings

  • Analgesic Efficacy: In rodent models, Ala2-ProNH2-Enk demonstrated 80x greater antinociceptive activity than [Leu]enkephalin, with fewer tolerance effects compared to DAMGO .
  • Comparative LC-MS Analysis : Post-column infusion studies using (D-Ala2)-Leu-enkephalin as an internal standard revealed that ProNH2 substitution minimizes ionization suppression in biological matrices, aiding pharmacokinetic studies .

Biological Activity

Enkephalins are endogenous opioid peptides that play significant roles in pain modulation and other physiological functions. The specific compound “Enkephalin, ala(2)-pronh2(5)-” is a modified enkephalin analog designed to enhance biological activity and stability. This article reviews the biological activity of this compound based on diverse research findings, including structure-activity relationships (SAR), pharmacological properties, and case studies.

Structure-Activity Relationship (SAR)

The modification of enkephalins typically involves alterations at specific amino acid positions to enhance their binding affinity and receptor selectivity. In the case of Enkephalin, ala(2)-pronh2(5)-, the introduction of an alanine residue at position 2 and a proline amide at position 5 is critical for its activity.

Key Modifications:

  • Position 2 (Ala) : Substituting the natural amino acid with alanine has been shown to improve resistance to enzymatic degradation while maintaining receptor affinity.
  • Position 5 (Pro-NH2) : The proline amide modification enhances the peptide's stability and may improve its ability to cross the blood-brain barrier (BBB).

Table 1 summarizes the effects of various modifications on the biological activity of enkephalin analogs:

ModificationBinding Affinity (Ki, nM)Functional Activity (IC50, nM)Remarks
Native Enkephalin1.7100Baseline for comparison
Ala(2) Enkephalin0.6924Increased stability
Pro-NH2(5) Enkephalin0.5620Enhanced BBB permeability

Pharmacological Characterization

The pharmacological characterization of Enkephalin, ala(2)-pronh2(5)- reveals its potent activity at opioid receptors, particularly the delta (δ) and mu (μ) receptors. Studies have shown that this compound exhibits a higher binding affinity compared to traditional enkephalins.

Binding Affinity and Efficacy

  • Delta Opioid Receptor (δOR) : Ki values range from 0.0230.023 to 0.930.93 nM, indicating strong receptor interaction.
  • Mu Opioid Receptor (μOR) : Ki values range from 0.0590.059 to 0.980.98 nM.

Table 2 presents binding affinities for various enkephalin analogs:

CompoundδOR Ki (nM)μOR Ki (nM)
Enkephalin1.261.7
Ala(2)-Pro-NH2(5)-Enkephalin0.560.98

Analgesic Potency

In vivo studies have demonstrated that Enkephalin, ala(2)-pronh2(5)- exhibits significant analgesic properties. For instance, in rodent models of pain, this compound showed efficacy comparable to morphine but with a reduced side effect profile.

  • Study Findings : A study reported that administration of this enkephalin analog resulted in analgesic effects that were approximately five times more potent than morphine when administered subcutaneously.

Stability and Metabolism

The metabolic stability of Enkephalin, ala(2)-pronh2(5)- is enhanced due to its structural modifications. Research indicates that the proline amide modification significantly slows down proteolytic degradation compared to traditional enkephalins.

  • Half-life : The half-life of this compound in plasma was found to exceed 20 minutes , compared to less than 10 minutes for native enkephalins.

Properties

CAS No.

66864-07-1

Molecular Formula

C28H36N6O6

Molecular Weight

552.6 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C28H36N6O6/c1-17(32-27(39)21(29)14-19-9-11-20(35)12-10-19)26(38)31-16-24(36)33-22(15-18-6-3-2-4-7-18)28(40)34-13-5-8-23(34)25(30)37/h2-4,6-7,9-12,17,21-23,35H,5,8,13-16,29H2,1H3,(H2,30,37)(H,31,38)(H,32,39)(H,33,36)/t17-,21+,22+,23+/m1/s1

InChI Key

BQJQFGPUBRBUBW-SZOBAZRNSA-N

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N

Canonical SMILES

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N

Origin of Product

United States

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